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Compound Name:
2-Bromo-5-(methylthio)-1,3,4-

thiadiazole

Cat. No.: B1321954 Get Quote

Technical Guide: 2-Bromo-5-(methylthio)-1,3,4-
thiadiazole
Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of 2-Bromo-5-(methylthio)-1,3,4-
thiadiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited

availability of data for this specific molecule, this guide presents information on its predicted

physicochemical properties, a plausible synthetic route based on established chemical

transformations for the 1,3,4-thiadiazole scaffold, and a comprehensive review of the biological

activities and therapeutic potential of closely related 1,3,4-thiadiazole derivatives.

Introduction to the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and

two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry

due to its wide range of pharmacological activities and favorable pharmacokinetic properties.[1]

[2] The unique electronic and structural features of the 1,3,4-thiadiazole ring, including its ability

to participate in hydrogen bonding and its metabolic stability, make it an attractive core for the

design of novel therapeutic agents.[1][3] Numerous drugs incorporating the 1,3,4-thiadiazole

moiety are commercially available, highlighting its clinical significance.[4][5]
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Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological effects,

including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory

activities.[4][6][7][8] The versatility of this scaffold allows for the introduction of various

substituents at the 2- and 5-positions, enabling the fine-tuning of its biological and

physicochemical properties for specific therapeutic targets.

Physicochemical Properties
While specific experimental data for 2-Bromo-5-(methylthio)-1,3,4-thiadiazole is not readily

available in the public domain, its properties can be estimated based on data from its synthetic

precursor, 2-Amino-5-(methylthio)-1,3,4-thiadiazole, and other closely related analogs.

Table 1: Physicochemical Data of 2-Amino-5-(methylthio)-1,3,4-thiadiazole and Related

Compounds

Property
2-Amino-5-
(methylthio)-1,3,4-
thiadiazole

2-Bromo-1,3,4-
thiadiazole

2-Bromo-5-methyl-
1,3,4-thiazole

CAS Number 5319-77-7[9] 61929-24-6[10] Not Available

Molecular Formula C₃H₅N₃S₂[9] C₂HBrN₂S[10] C₄H₄BrNS[11]

Molecular Weight 147.22 g/mol [9] Not specified 178.05 g/mol [11]

Appearance
Yellowish crystalline

powder[9]
Solid[10] Not specified

Melting Point 178-181 °C[9] 68-73 °C[10] Not specified

Boiling Point
318.1±25.0 °C

(Predicted)[9]
Not specified Not specified

Storage
2-8 °C under inert

gas[9]
2-8°C[10] Not specified

Synthesis of 2-Bromo-5-(methylthio)-1,3,4-
thiadiazole
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A plausible and efficient synthetic route to 2-Bromo-5-(methylthio)-1,3,4-thiadiazole involves

a two-step process, starting from the commercially available precursor 2-Amino-5-

(methylthio)-1,3,4-thiadiazole.

Step 1: Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-established and can be

achieved through the cyclization of thiosemicarbazide derivatives.[12][13]

Step 2: Bromination of 2-Amino-5-(methylthio)-1,3,4-thiadiazole via Sandmeyer Reaction

The conversion of a 2-amino group on the 1,3,4-thiadiazole ring to a bromo group can be

effectively carried out using a Sandmeyer-type reaction.[14][15][16] This reaction involves the

diazotization of the amino group followed by displacement with a bromide ion, typically from a

copper(I) or copper(II) bromide salt.[14][17]

Experimental Protocols
The following are generalized experimental protocols for the synthesis of 2-Bromo-5-
(methylthio)-1,3,4-thiadiazole. These should be adapted and optimized based on laboratory

conditions and safety considerations.

Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles (General Procedure)

This procedure is based on the common method of cyclizing a thiosemicarbazide with a

carboxylic acid.

Reaction Setup: A mixture of thiosemicarbazide (1.0 eq) and the corresponding carboxylic

acid (1.0 eq) is suspended in a suitable solvent such as ethanol.

Acid Catalyst: A catalytic amount of a strong acid, like concentrated sulfuric acid, is carefully

added to the mixture.[18]

Reflux: The reaction mixture is heated to reflux for a period of 1.5 to 6 hours, with the

progress of the reaction monitored by thin-layer chromatography (TLC).[18]

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then

poured onto crushed ice.
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Isolation: The resulting solid precipitate is collected by filtration, washed thoroughly with cold

water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 2-

amino-5-substituted-1,3,4-thiadiazole.[18]

Protocol 2: Bromination of 2-Amino-1,3,4-thiadiazole Derivatives (General Sandmeyer

Procedure)

This protocol is a generalized procedure based on the Sandmeyer reaction for the bromination

of amino-heterocycles.

Diazotization: The starting 2-amino-1,3,4-thiadiazole derivative (1.0 eq) is dissolved in an

acidic solution (e.g., aqueous HBr). The solution is cooled to 0-5 °C in an ice bath. A solution

of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise while maintaining the

temperature below 5 °C. The mixture is stirred for 30-60 minutes at this temperature to

ensure complete formation of the diazonium salt.

Copper(I) Bromide Solution: In a separate flask, a solution of copper(I) bromide (CuBr) (1.2

eq) in concentrated hydrobromic acid is prepared.

Sandmeyer Reaction: The cold diazonium salt solution is added slowly to the copper(I)

bromide solution. Vigorous nitrogen evolution is typically observed. The reaction mixture is

then allowed to warm to room temperature and stirred for an additional 1-2 hours.

Work-up and Isolation: The reaction mixture is extracted with a suitable organic solvent (e.g.,

ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous

sodium sulfate, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel to afford

the desired 2-bromo-1,3,4-thiadiazole derivative.

Biological Activities and Applications in Drug
Development
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new drugs due to its

broad and potent biological activities.

Table 2: Summary of Biological Activities of 1,3,4-Thiadiazole Derivatives
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Biological Activity Description Key Molecular Targets

Anticancer

1,3,4-Thiadiazole derivatives

have shown significant

antiproliferative activity against

a range of human cancer cell

lines.[19][20] They can induce

apoptosis, cause cell cycle

arrest, and inhibit tumor

growth.[5][6][20]

Protein kinases (e.g., EGFR,

VEGFR-2), topoisomerases,

carbonic anhydrases, histone

deacetylases (HDACs).[6][19]

[20][21]

Antimicrobial

These compounds exhibit

potent activity against various

Gram-positive and Gram-

negative bacteria, as well as

fungal strains.[2][3][4]

The exact mechanisms can

vary, but they often involve the

disruption of microbial cellular

processes.[2]

Anti-inflammatory

Certain derivatives have

demonstrated significant anti-

inflammatory properties.[8]

Cyclooxygenase (COX)

enzymes are a common target.

Anticonvulsant

The 1,3,4-thiadiazole nucleus

is present in some compounds

with anticonvulsant activity.[4]

The mechanism often involves

modulation of ion channels or

neurotransmitter systems.

Enzyme Inhibition
The scaffold is a versatile

inhibitor of various enzymes.

Carbonic anhydrase, α-

glucosidase, kinases,

glutaminase.[6][22]

The diverse biological profile of 1,3,4-thiadiazoles makes them highly valuable for lead

optimization in drug discovery programs targeting cancer, infectious diseases, and

inflammatory conditions.

Signaling Pathways and Experimental Workflows
The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to inhibit

key enzymes involved in cell signaling pathways that regulate cell proliferation, survival, and

apoptosis.
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Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

The diagram above illustrates a common mechanism of action for anticancer 1,3,4-thiadiazole

derivatives, where they inhibit a receptor tyrosine kinase, leading to the downregulation of pro-

survival signaling pathways and the induction of apoptosis.
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Caption: General workflow for synthesis and biological evaluation.

This workflow outlines the key stages in the development of novel 1,3,4-thiadiazole derivatives,

from chemical synthesis to biological activity screening and structure-activity relationship (SAR)

analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. mdpi.com [mdpi.com]

3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their
antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing)
DOI:10.1039/D2RA02435G [pubs.rsc.org]

4. mdpi.com [mdpi.com]

5. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest,
molecular modelling, and ADMET profile - RSC Advances (RSC Publishing)
DOI:10.1039/D3RA02716C [pubs.rsc.org]

6. bepls.com [bepls.com]

7. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review
- PubMed [pubmed.ncbi.nlm.nih.gov]

8. jocpr.com [jocpr.com]

9. 2-AMINO-5-(METHYLTHIO)-1,3,4-THIADIAZOLE Four Chongqing Chemdad Co. ，Ltd
[chemdad.com]

10. 2-Bromo-1,3,4-thiadiazole 96 61929-24-6 [sigmaaldrich.com]

11. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem
[pubchem.ncbi.nlm.nih.gov]

12. static.sites.sbq.org.br [static.sites.sbq.org.br]

13. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC
[pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. Sandmeyer Reaction [organic-chemistry.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1321954?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/390871976_Recent_Developments_of_134-Thiadiazole_Compounds_as_Anticancer_Agents
https://www.mdpi.com/1424-8247/18/9/1348
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02435g
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02435g
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02435g
https://www.mdpi.com/2624-8549/4/4/107
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra02716c
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra02716c
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra02716c
https://bepls.com/oct_2023/56.pdf
https://pubmed.ncbi.nlm.nih.gov/39901547/
https://pubmed.ncbi.nlm.nih.gov/39901547/
https://www.jocpr.com/articles/review-article-on-synthesis-of-134thiadiazole-derivatives-and-its-biological-activity.pdf
https://chemdad.com/index.php?c=article&id=34514
https://chemdad.com/index.php?c=article&id=34514
https://www.sigmaaldrich.com/US/en/product/aldrich/749532
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-methylthiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-methylthiazole
http://static.sites.sbq.org.br/rvq.sbq.org.br/pdf/v11n3a17.pdf
https://www.organic-chemistry.org/synthesis/heterocycles/1,3,4-thiadiazoles.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8378299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8378299/
https://www.researchgate.net/publication/348857709_Sandmeyer_Reaction
https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts -
PMC [pmc.ncbi.nlm.nih.gov]

18. ijpcbs.com [ijpcbs.com]

19. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC
[pmc.ncbi.nlm.nih.gov]

20. mdpi.com [mdpi.com]

21. researchgate.net [researchgate.net]

22. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT,
ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [CAS number lookup for 2-Bromo-5-(methylthio)-1,3,4-
thiadiazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1321954#cas-number-lookup-for-2-bromo-5-
methylthio-1-3-4-thiadiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2796164/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2796164/
https://www.ijpcbs.com/articles/synthesis-and-biological-evaluation-of-some-new-134thiadiazole-derivatives-for-their-antimicrobial-activities.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12030488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12030488/
https://www.mdpi.com/1422-0067/24/24/17476
https://www.researchgate.net/figure/Thiazole-Derivatives-Inhibitors-of-Protein-Kinases_tbl1_279967448
https://pmc.ncbi.nlm.nih.gov/articles/PMC10882623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10882623/
https://www.benchchem.com/product/b1321954#cas-number-lookup-for-2-bromo-5-methylthio-1-3-4-thiadiazole
https://www.benchchem.com/product/b1321954#cas-number-lookup-for-2-bromo-5-methylthio-1-3-4-thiadiazole
https://www.benchchem.com/product/b1321954#cas-number-lookup-for-2-bromo-5-methylthio-1-3-4-thiadiazole
https://www.benchchem.com/product/b1321954#cas-number-lookup-for-2-bromo-5-methylthio-1-3-4-thiadiazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1321954?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

